molecular formula C11H12O3 B1672262 Isomyristicin CAS No. 18312-21-5

Isomyristicin

Cat. No.: B1672262
CAS No.: 18312-21-5
M. Wt: 192.21 g/mol
InChI Key: DHUZAAUGHUHIDS-ONEGZZNKSA-N
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Description

Isomyristicin is a naturally occurring compound belonging to the class of phenylpropanoids. It is structurally related to myristicin, a compound found in nutmeg and other spices. This compound is known for its potential biological activities and is found in various plants, including those of the Apiaceae family .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isomyristicin can be synthesized through several chemical routes. One common method involves the isomerization of myristicin under specific conditions. The process typically requires the use of catalysts and controlled temperatures to achieve the desired isomerization.

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as essential oils of certain plants. The extraction process may include steam distillation followed by purification steps like chromatography to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Isomyristicin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into other related compounds.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary, but they often involve catalysts and specific solvents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .

Scientific Research Applications

Isomyristicin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of isomyristicin involves its interaction with various molecular targets and pathways. It has been shown to interfere with enzyme activities and signaling pathways in biological systems. For instance, it can induce apoptosis in certain cell types by activating caspase cascades and stimulating cytochrome c release .

Comparison with Similar Compounds

Isomyristicin is structurally similar to other phenylpropanoids such as:

Properties

IUPAC Name

4-methoxy-6-[(E)-prop-1-enyl]-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-4-8-5-9(12-2)11-10(6-8)13-7-14-11/h3-6H,7H2,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUZAAUGHUHIDS-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC2=C(C(=C1)OC)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC2=C(C(=C1)OC)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317803
Record name Isomyristicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isomyristicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035275
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

18312-21-5, 487-62-7
Record name Isomyristicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18312-21-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-4-Methoxy-6-(propen-1-yl)-1,3-benzodioxole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isomyristicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-4-methoxy-6-(propen-1-yl)-1,3-benzodioxole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.347
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Isomyristicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035275
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

44 - 45 °C
Record name Isomyristicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035275
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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